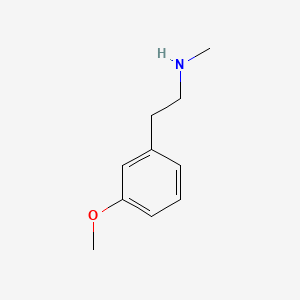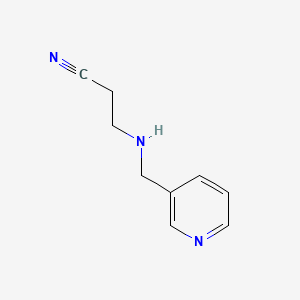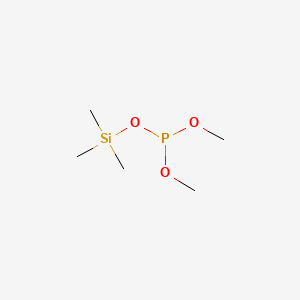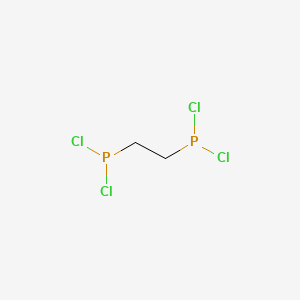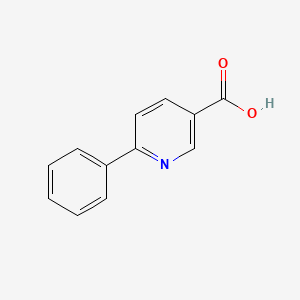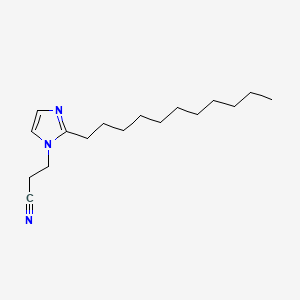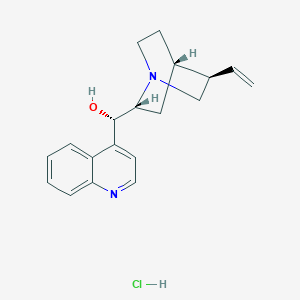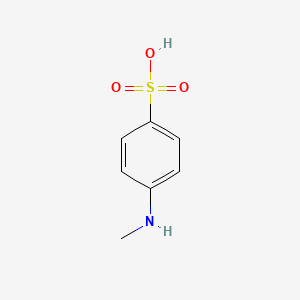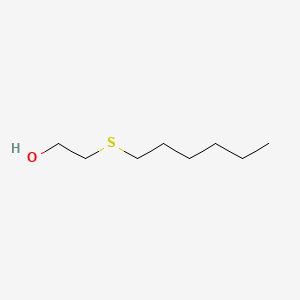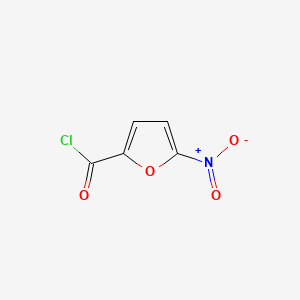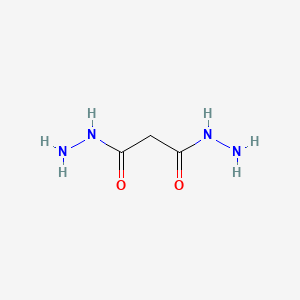
Malonsäure-Dihydrazid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Malonic acid dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its potential to inhibit certain enzymes.
Industry: It is used in the synthesis of polymers and as a cross-linking agent in various industrial processes.
Wirkmechanismus
Target of Action
Malonic acid dihydrazide, also known as propanedihydrazide, malonic dihydrazide, malonohydrazide, or propanedioic acid dihydrazide, is a chemical compound with the molecular formula C3H8N4O2 It’s worth noting that malonic acid, a related compound, functions as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase .
Mode of Action
It can be inferred from the related compound, malonic acid, that it may interact with its targets and cause changes in the metabolic processes .
Biochemical Pathways
A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rtca) pathway, is converted to malonic semialdehyde and then to malonic acid .
Pharmacokinetics
It’s known that the compound has a density of1.358g/cm3 , a melting point of 152-154°C , and a boiling point of 554ºC at 760mmHg .
Result of Action
It can be inferred from the related compound, malonic acid, that it may have an impact on the respiratory electron transport chain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of malonic acid dihydrazide. For instance, the application of inorganic fertilizers can strongly influence the physiological and metabolic processes, consequently influencing the growth and productivity of plants . .
Biochemische Analyse
Biochemical Properties
Propanedioic acid, dihydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds and as a precursor for the preparation of various pharmaceuticals. It interacts with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, which are involved in the conversion of oxaloacetate to malonic acid . These interactions are crucial for the synthesis of malonic acid, which is a key intermediate in various metabolic pathways.
Cellular Effects
Propanedioic acid, dihydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the tricarboxylic acid cycle and glycolysis, thereby impacting cellular energy production and metabolic flux . Additionally, it can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, propanedioic acid, dihydrazide exerts its effects through binding interactions with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it inhibits the activity of certain decarboxylases, thereby affecting the production of malonic acid and its derivatives . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propanedioic acid, dihydrazide have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression. Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of propanedioic acid, dihydrazide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate metabolic pathways . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
Propanedioic acid, dihydrazide is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis. It interacts with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, which are crucial for the synthesis of malonic acid . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, propanedioic acid, dihydrazide is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and other structural components.
Subcellular Localization
Propanedioic acid, dihydrazide exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in various biochemical processes and its interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malonic acid dihydrazide can be synthesized through the reaction of malonic acid with hydrazine. The reaction typically involves heating malonic acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
CH2(COOH)2+2NH2NH2→CH2(CONHNH2)2+2H2O
This reaction yields propanedioic acid, dihydrazide and water as a byproduct.
Industrial Production Methods
While the laboratory synthesis of propanedioic acid, dihydrazide is straightforward, industrial production methods may involve more efficient and scalable processes. One such method could involve the continuous flow synthesis where malonic acid and hydrazine are reacted in a flow reactor, allowing for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide groups to amine groups.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazide groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted hydrazides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: The parent compound with carboxylic acid groups instead of hydrazide groups.
Oxalic acid dihydrazide: Similar structure but with two carbon atoms instead of three.
Succinic acid dihydrazide: Similar structure but with four carbon atoms.
Uniqueness
Malonic acid dihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrazide groups provide unique reactivity compared to other similar compounds, making it valuable in various applications.
Eigenschaften
IUPAC Name |
propanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIKPHJLTVSQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191543 | |
| Record name | Malonic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-86-9 | |
| Record name | Malonic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonyl dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic dihydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonic Acid Dihydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Malonyl dihydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7G9U6NJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


